NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc
Description
NeuAc(α2-8)NeuAc(α2-3)Gal(β1-4)aldehydo-Glc is a disialylated oligosaccharide characterized by a terminal aldehyde group on the glucose (Glc) residue. This structure features two sialic acid (NeuAc) residues in an α2-8 and α2-3 linkage to galactose (Gal), followed by a β1-4 linkage to aldehydo-Glc. Its unique aldehyde modification distinguishes it from canonical gangliosides like GD3 and GT1b, which typically terminate in ceramide or other lipid moieties .
Properties
CAS No. |
38598-36-6 |
|---|---|
Molecular Formula |
C34H56N2O27 |
Molecular Weight |
924.8 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H56N2O27/c1-10(42)35-19-12(44)3-33(31(54)55,61-27(19)22(50)15(47)6-38)60-18(9-41)24(52)28-20(36-11(2)43)13(45)4-34(62-28,32(56)57)63-29-23(51)17(8-40)58-30(25(29)53)59-26(16(48)7-39)21(49)14(46)5-37/h5,12-30,38-41,44-53H,3-4,6-9H2,1-2H3,(H,35,42)(H,36,43)(H,54,55)(H,56,57)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+,25+,26+,27+,28+,29-,30-,33+,34-/m0/s1 |
InChI Key |
MQZCSQZIUQOHCH-VRYNHTRWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves multiple steps, starting from the individual monosaccharides. The key steps include glycosylation reactions to form the glycosidic bonds between the monosaccharide units. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the production of glycoproteins and other glycosylated products.
Mechanism of Action
The mechanism of action of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular functions. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
Comparison with Similar Compounds
Comparison with GD3 (NeuAc(α2-8)NeuAc(α2-3)Gal(β1-4)Glcβ1-Ceramide)
- Structural Differences :
- Functional Differences :
- GD3 is a disialoganglioside critical for cell signaling and apoptosis, while the aldehydo-Glc variant may serve as a synthetic intermediate for glycan arrays or probes .
- Both bind to the tetanus toxin C fragment, but GD3’s ceramide moiety stabilizes membrane interactions, whereas the aldehydo-Glc form exhibits higher solubility in aqueous systems .
Comparison with GM3 (NeuAc(α2-3)Gal(β1-4)Glcβ1-Ceramide)
- Structural Differences :
- Functional Differences: GM3 is a monosialoganglioside involved in cell adhesion and viral entry (e.g., influenza virus binding to α2-3-linked NeuAc). The target compound’s additional NeuAc(α2-8) linkage may enhance multivalent binding to lectins or toxins . In competitive binding assays, GM3 shows weaker affinity for the tetanus toxin C fragment compared to the target compound and GD3 .
Comparison with GT1b (NeuAc(α2-8)NeuAc(α2-3)Gal(β1-3)GalNAc(β1-4)[NeuAc(α2-3)]Gal(β1-4)Glcβ1-Ceramide)
- Structural Differences :
- Functional Differences :
- GT1b’s branched structure enables high-affinity interactions with myelin-associated glycoprotein (MAG), critical for neuronal integrity. The target compound’s linear structure lacks this branching, limiting its role in neural systems .
- Both compounds bind to pathogens (e.g., Clostridium tetani), but GT1b’s complexity confers broader biological roles in neurodevelopment .
Key Research Findings
Comparative Data Table
Biological Activity
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc, a complex sialylated glycan, is notable for its biological activities and implications in various physiological and pathological processes. This compound consists of multiple sialic acid (Neu5Ac) residues linked to galactose and glucose, forming a structure that can influence cellular interactions, immune responses, and microbial pathogenesis.
1. Role in Cell Interactions
Sialic acids, including Neu5Ac, are critical in mediating cell-cell interactions and signaling pathways. The specific linkage of NeuAc residues (α2-8 and α2-3) influences the binding affinity of various proteins and pathogens to host cells. For instance:
- Toxin Binding : Studies have shown that the binding of tetanus toxin is facilitated by the presence of NeuAc residues, which play a crucial role in the toxin's ability to enter neuronal cells .
2. Immune Modulation
Sialylated glycans like this compound are known to modulate immune responses:
- Inhibition of Immune Recognition : Sialic acids can inhibit the recognition of glycoproteins by immune cells, thus providing a mechanism for tumor cells to evade immune surveillance. This has been observed in various cancer types where increased sialylation correlates with poor prognosis .
3. Pathogen Interaction
The biological activity of this compound extends to its role in pathogen-host interactions:
- Bacterial Adhesion : Certain bacteria utilize sialic acids to enhance their adhesion to host tissues. For instance, group B Streptococcus employs sialic acid O-acetylation to modulate its surface polysaccharides, affecting its virulence .
Case Studies
- Cancer Cell Studies : Research indicates that sialic acid supplementation in nutrient-deprived cancer cells enhances their surface glycosylation without significantly contributing to energy metabolism. This suggests a dual role where sialic acids maintain glycan biosynthesis while also potentially influencing tumor progression .
- Neuronal Development : In vertebrate neural development, polysialic acid formed from Neu5Ac is critical for neuronal plasticity and cell migration during brain development . The structural characteristics of Neu5Ac linkages influence these processes.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
